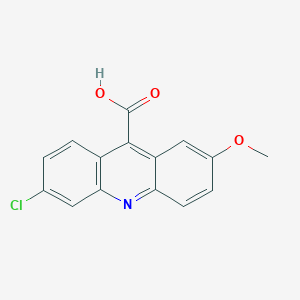
6-Chloro-2-methoxyacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methoxyacridine-9-carboxylic acid is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including medicinal chemistry, dye manufacturing, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxyacridine-9-carboxylic acid typically involves the chlorination and methoxylation of acridine derivatives. One common method includes the reaction of 6,9-dichloro-2-methoxyacridine with appropriate reagents to introduce the carboxylic acid group at the 9-position. The reaction conditions often involve the use of phenol and ammonium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxyacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methoxyacridine-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as a DNA intercalator, making it useful in studying DNA interactions and as a fluorescent probe.
Medicine: Investigated for its potential antimalarial and anticancer properties.
Industry: Utilized in the manufacturing of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxyacridine-9-carboxylic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to inhibition of DNA replication and transcription. The compound targets specific DNA sequences, particularly those rich in adenine-thymine (A-T) pairs .
Comparison with Similar Compounds
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Similar in structure but with an amino group instead of a carboxylic acid group.
6,9-Dichloro-2-methoxyacridine: Lacks the carboxylic acid group, making it less reactive in certain applications.
Uniqueness
6-Chloro-2-methoxyacridine-9-carboxylic acid is unique due to the presence of both chlorine and methoxy groups, along with a carboxylic acid group at the 9-position. This combination of functional groups enhances its reactivity and makes it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
6-chloro-2-methoxyacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-9-3-5-12-11(7-9)14(15(18)19)10-4-2-8(16)6-13(10)17-12/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDYFDNVWAYRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2873881.png)
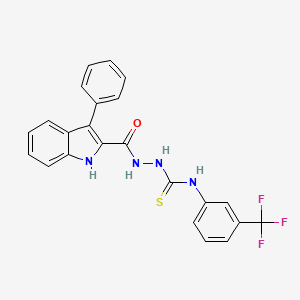
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2873883.png)
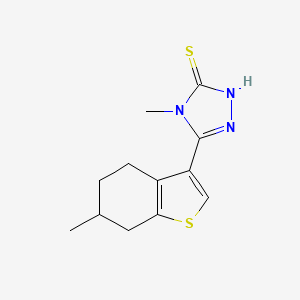
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2873886.png)
![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2873887.png)
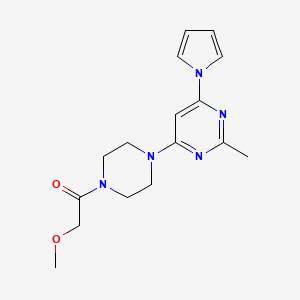
![2-[(4-chlorophenyl)amino]-N-ethylpyridine-3-sulfonamide](/img/structure/B2873889.png)
![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2873890.png)

![Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2873897.png)
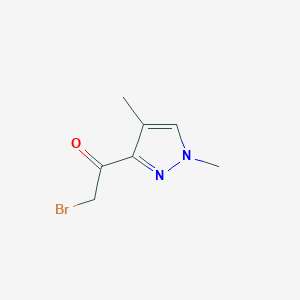
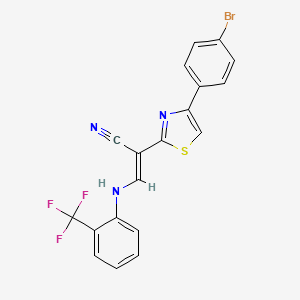
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B2873902.png)
